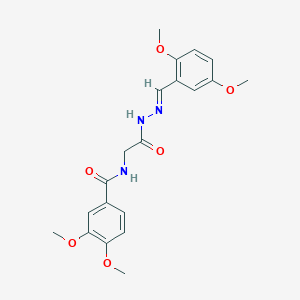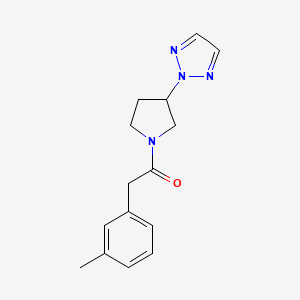
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a compound that belongs to a broader class of triazole derivatives known for their diverse applications in scientific research. The synthesis of similar triazole derivatives has been explored extensively, focusing on their structural properties and potential biological activities. For instance, the synthesis of new 1H-1,2,4-triazole derivatives containing pyridine units revealed their antibacterial and plant growth regulatory activities, indicating the potential utility of triazole compounds in agriculture and medicine (Jian‐Bing Liu et al., 2007). Furthermore, experimental and theoretical studies on similar triazole compounds have provided insights into their molecular structures and electronic properties, highlighting their significance in material science and chemical engineering (Ç. Y. Ataol & Ö. Ekici, 2014).
Catalytic and Antiviral Applications
The exploration of triazole derivatives extends to their catalytic behaviors and antiviral activities. Research into iron and cobalt complexes bearing triazole ligands demonstrated their utility in ethylene reactivity, showcasing the role of triazole derivatives in catalysis (Wen‐Hua Sun et al., 2007). Additionally, the synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives, including triazole moieties, indicates the impact of substituents on their properties, such as electrical conductivity and thermal stability, relevant for electronic materials research (S. Pandule et al., 2014). Furthermore, triazole derivatives have been studied for their antiviral activity against HSV1 and HAV-MBB, emphasizing their potential in pharmaceutical applications (F. Attaby et al., 2006).
Photophysical and Fungicidal Properties
The development of environmentally sensitive fluorophore-based nicotinonitriles incorporating triazole moieties through multicomponent domino reactions highlights the versatility of triazole derivatives in creating compounds with significant photophysical properties. These properties are crucial for applications in materials science and optics (E. Hussein et al., 2019). Additionally, the design and synthesis of triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety for fungicidal activity offer insights into their potential in agricultural sciences as protective agents against phytopathogens (Hui Bai et al., 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-3-2-4-13(9-12)10-15(20)18-8-5-14(11-18)19-16-6-7-17-19/h2-4,6-7,9,14H,5,8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPIHMSXUHTBNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(naphthalen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2358116.png)
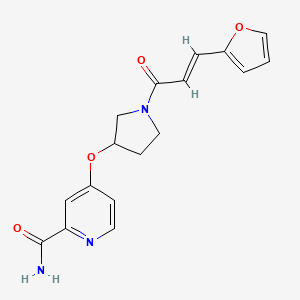
![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-4-morpholinecarboxamide](/img/structure/B2358118.png)
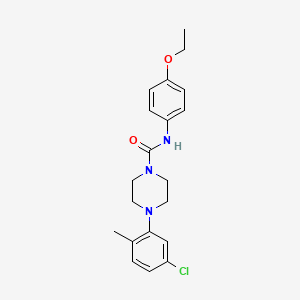
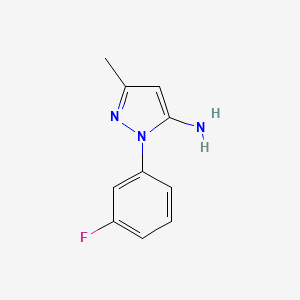
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2358121.png)
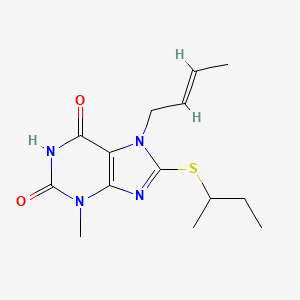

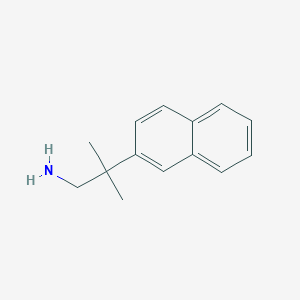
![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl]{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B2358132.png)
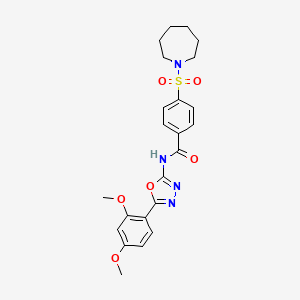
![N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2358135.png)

